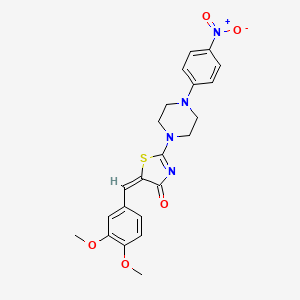

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Descripción

BenchChem offers high-quality (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-30-18-8-3-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-4-6-17(7-5-16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHWCDNVWNSNAF-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.33 g/mol. The compound features a thiazole ring, methoxy groups, and a piperazine moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O5 |

| Molecular Weight | 343.33 g/mol |

| IUPAC Name | (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one |

The mechanism of action for (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with various molecular targets within the cell. The nitro group in the structure is particularly notable as it can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to modulation of enzyme and receptor activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro tests have shown effectiveness against Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using agar diffusion methods, comparing the results against standard antibiotics such as streptomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one have shown promising results in inhibiting DYRK1A kinase activity, which is implicated in various cancers .

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may exhibit neuroprotective effects. Compounds with similar structures have been reported to possess anticonvulsant properties, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

- Antibacterial Study : A study conducted on the antibacterial efficacy of thiazole derivatives found that compounds with similar functional groups showed IC50 values ranging from 10 μM to 20 μM against Bacillus cereus and Clostridium perfringens, indicating moderate to strong antibacterial activity .

- Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines (e.g., HCT116 and MDA-MB 231), derivatives of thiazole compounds were tested for their ability to inhibit cell growth. Results indicated some compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Activity : A recent investigation into the neuroprotective effects of thiazole derivatives highlighted their ability to prevent neuronal cell death in models of oxidative stress, suggesting potential therapeutic uses in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Research indicates that (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL .

- Antitumor Properties : Thiazole derivatives are known for their cytotoxic effects on cancer cells. Mechanistic studies suggest that they may induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have documented the efficacy of similar thiazole derivatives in various biological assays:

- A study published in Pharmaceutical Biology demonstrated that thiazole derivatives induce cell cycle arrest and apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .

- Another investigation focused on the antimicrobial properties of thiazole-based compounds, revealing their effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?

- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing the thiazol-4-one precursor (e.g., 2-amino-thiazole derivatives) with 3,4-dimethoxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst. Reaction monitoring via TLC and purification by recrystallization (e.g., from ethanol or DMF/EtOH mixtures) is critical .

- Key Considerations : Optimize molar ratios (typically 1:1 aldehyde:thiazole), solvent polarity, and reflux duration (5–8 hours). Acidic workup (ice/water with HCl) ensures product precipitation.

Q. How can structural characterization of this compound be performed to confirm its (E)-stereochemistry and substituent positions?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C=C bond geometry in the benzylidene moiety) .

- Spectroscopy : Use NMR to identify aromatic protons (δ 6.8–7.5 ppm for benzylidene and nitrophenyl groups) and NMR for carbonyl (C=O, ~170 ppm) and thiazole ring carbons. IR confirms C=O (1650–1750 cm) and NO (1520–1350 cm) stretches .

Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation, and how should results be interpreted?

- Methodology : Use the SRB (sulforhodamine B) assay against cancer cell lines (e.g., MCF-7, DLD-1, HEPG-2) and normal fibroblasts (WI-38). Prepare stock solutions in DMSO (<0.5% final concentration to avoid solvent toxicity). Calculate IC values and compare to reference compounds (e.g., CHS-828) .

- Data Interpretation : Contradictions in cytotoxicity (e.g., high activity in liver cancer but low in gastric cancer) may reflect cell-specific uptake or target expression. Validate with apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze electronic properties and predict reactivity?

- Methodology :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-rich regions (e.g., nitrophenyl group) and nucleophilic/electrophilic sites. This predicts sites for covalent interactions (e.g., with cysteine residues in enzymes) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer efficiency and redox activity. Lower gaps (~3–4 eV) suggest potential as a photosensitizer .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) when modifying the 3,4-dimethoxybenzylidene or piperazine substituents?

- Methodology :

- Systematic SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 3,4-dimethoxy with hydroxy or halogen groups) and compare cytotoxicity. Use molecular docking (AutoDock Vina) to assess binding affinity to targets like adenosine A receptors .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors in the nitro group) using Schrödinger Suite .

Q. How can crystallographic data explain discrepancies in biological activity between (E)- and (Z)-isomers?

- Methodology : Compare crystal structures of both isomers to analyze steric effects. For example, the (E)-isomer’s planar benzylidene group may enhance π-π stacking with aromatic residues in enzymes, while the (Z)-isomer’s non-planar geometry reduces binding .

Q. What experimental designs address off-target effects in receptor binding studies?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ZM241385 for adenosine receptors) to measure displacement by the compound. Validate selectivity via cAMP assays in HEK293 cells expressing A/A receptors .

- Kinetic Studies : Perform association/dissociation rate analyses to differentiate allosteric vs. orthosteric interactions .

Data Contradiction Analysis

Q. How should researchers validate conflicting cytotoxicity results across different cell lines?

- Methodology :

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. non-responsive cell lines to identify differentially expressed targets (e.g., pro-apoptotic genes).

- Metabolic Stability Tests : Use liver microsomes to assess whether metabolic inactivation explains low activity in certain cell types .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.